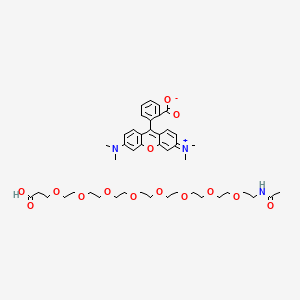
Tamra-peg8-cooh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tamra-peg8-cooh: is a dye derivative of carboxytetramethylrhodamine (TAMRA) containing eight polyethylene glycol (PEG) units. This compound is known for its fluorescent properties and is widely used in various scientific research applications. The presence of carboxyl groups in this compound allows it to form covalent bonds with ammonia, making it a versatile tool in biochemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tamra-peg8-cooh is synthesized by coupling carboxytetramethylrhodamine with polyethylene glycol units. The reaction typically involves the use of an activating agent such as N-hydroxysuccinimide (NHS) to facilitate the formation of an ester bond between the carboxyl group of TAMRA and the hydroxyl group of PEG. The reaction is carried out in an aqueous buffer solution at a pH of around 8.0 .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Tamra-peg8-cooh undergoes various chemical reactions, including:
Condensation Reactions: The carboxyl groups in this compound can condense with ammonia to form covalent bonds.
Substitution Reactions: The compound can participate in substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Condensation Reactions: Typically involve ammonia or amine compounds in an aqueous buffer solution at a pH of around 8.0.
Substitution Reactions: Involve reagents such as alkyl halides or acyl chlorides under mild conditions.
Major Products:
Condensation Reactions: Formation of amide bonds.
Substitution Reactions: Formation of substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Tamra-peg8-cooh is widely used in various scientific research applications, including:
Chemistry: Used as a fluorescent dye in various chemical assays and labeling studies.
Biology: Employed in fluorescence microscopy and flow cytometry to label and track biological molecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of biosensors and other analytical tools.
Mecanismo De Acción
The mechanism of action of Tamra-peg8-cooh involves its ability to form covalent bonds with target molecules through its carboxyl groups. This allows it to label and track specific molecules in biological systems. The fluorescent properties of this compound enable the visualization of these labeled molecules under a fluorescence microscope .
Comparación Con Compuestos Similares
Carboxytetramethylrhodamine (TAMRA): The parent compound of Tamra-peg8-cooh, used as a fluorescent dye.
Tamra-peg4-cooh: A similar compound with four polyethylene glycol units, offering different solubility and labeling properties.
Uniqueness: this compound is unique due to its eight polyethylene glycol units, which confer greater water solubility and reduced non-specific binding compared to other similar compounds. This makes it particularly useful in applications requiring high specificity and sensitivity .
Propiedades
Fórmula molecular |
C45H63N3O14 |
|---|---|
Peso molecular |
870.0 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H22N2O3.C21H41NO11/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-20(23)22-3-5-27-7-9-29-11-13-31-15-17-33-19-18-32-16-14-30-12-10-28-8-6-26-4-2-21(24)25/h5-14H,1-4H3;2-19H2,1H3,(H,22,23)(H,24,25) |
Clave InChI |
HBWAJVKUNQHWFG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


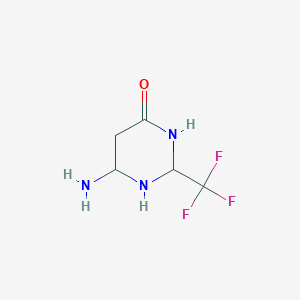
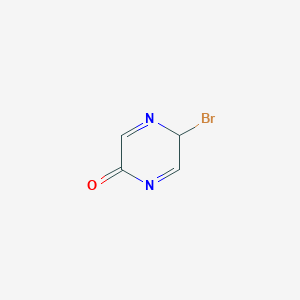
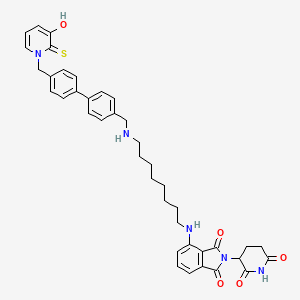
![[(3aS,4S,5S,6aR)-4-(6-bromopyridazin-3-yl)oxy-5-fluoro-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-yl)methanone](/img/structure/B12364083.png)
![(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-1,1,2,2-tetradeuterio-N-methylpropan-1-amine;hydrochloride](/img/structure/B12364085.png)
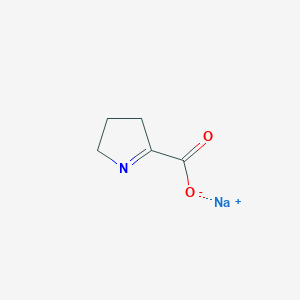
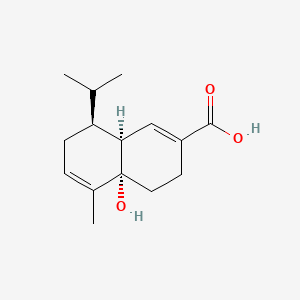
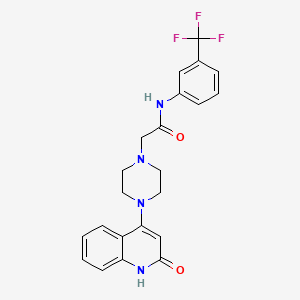
![N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[7-[4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanoylamino]heptyl]piperazin-1-yl]pyridazine-3-carboxamide](/img/structure/B12364110.png)

![trilithium;[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-sulfidophosphinate](/img/structure/B12364117.png)
![N-cyclohexyl-N-methyl-4-[(2-oxo-6H-quinolin-6-yl)oxy]butanamide](/img/structure/B12364132.png)
![(2S,4R)-1-[(2S)-2-[[2-[4-[2-[4-[[(1R)-4-(4-chlorophenyl)-1-methyl-3-[[4-[4-[[4-[[(2R)-4-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylcarbamoyl]phenyl]piperazin-1-yl]methyl]cyclohex-3-en-1-yl]methyl]piperazin-1-yl]-2-oxoethyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12364138.png)

